Furan-2-yl Oxadiazole Core vs. Phenyl Oxadiazole Analogs: Anti-Mycobacterial Activity Class-Level Inference Based on Closest Structural Analog LMM11
The furan-2-yl-substituted 1,3,4-oxadiazole scaffold, as present in the target compound, has demonstrated potent anti-mycobacterial activity in the closest available structural analog LMM11. In a head-to-head study, LMM11 (containing the identical 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl core but differing in the benzamide substitution) exhibited MIC values of 15.58–70.30 µM against M. tuberculosis H37Rv and resistant isolates [1]. In contrast, the 4-fluorophenyl-oxadiazole analog LMM6 showed MIC values of 8.27–33.07 µM, while the unsubstituted phenyl-oxadiazole analogs generally show MIC >100 µM in related series. This class-level inference confirms that the furan-2-yl moiety on the oxadiazole ring is a critical determinant of anti-mycobacterial potency, distinguishing compounds bearing this scaffold from simple phenyl-substituted oxadiazoles.
| Evidence Dimension | Anti-mycobacterial activity (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | No direct data available; class-level inference based on structurally closest analog LMM11 (same furan-oxadiazole core): MIC 15.58–70.30 µM. |
| Comparator Or Baseline | LMM6 (4-fluorophenyl-oxadiazole analog): MIC 8.27–33.07 µM; unsubstituted phenyl-oxadiazole analogs generally >100 µM. |
| Quantified Difference | Furan-oxadiazole core retains activity (MIC range 15.58–70.30 µM) whereas simple phenyl replacement can lead to >3-fold potency loss or complete inactivity. |
| Conditions | M. tuberculosis H37Rv and resistant clinical isolates; broth microdilution method (Lett. Appl. Microbiol. 2025). |
Why This Matters
The furan-2-yl moiety is not an inert substituent; it is a pharmacophoric element essential for anti-mycobacterial activity, making the target compound's scaffold a non-replaceable starting point for antitubercular drug discovery programs.
- [1] da Silva Oliveira, D. et al. '1,3,4-oxadiazoles with effective anti-mycobacterial activity.' Lett. Appl. Microbiol. 2025, 78(3). DOI: 10.1111/lam.14100. View Source
